![molecular formula C10H9ClO4 B2873931 (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid CAS No. 878466-37-6](/img/structure/B2873931.png)
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
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Description
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid, also known as 8-chloro-2-dihydroxybenzoic acid (8-Cl-DHB), is an organic compound with a wide range of applications in the scientific research field. It is a potent inhibitor of several enzymes, including cytochrome P450, and is used in biochemical and physiological studies to study the effects of enzyme inhibition. 8-Cl-DHB is also used in the synthesis of other compounds, as well as in the development of new drugs.
Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives: are prominent in pharmaceutical chemistry due to their wide range of biological activities. The compound can be utilized as a precursor in the synthesis of imidazole-containing compounds, which have applications ranging from antibacterial to antitumor agents . The versatility of the compound allows for the creation of various imidazole derivatives that can be tailored for specific therapeutic targets.
Crystallography and Structural Analysis
The crystal structure of derivatives of this compound can provide valuable insights into the molecular configuration and electronic properties . Such information is crucial for understanding the interaction of these molecules with biological targets. Researchers can use this data to design more efficient drugs with improved efficacy and reduced side effects.
Enantioselective Synthesis
This compound can be used in enantioselective synthesis , a process that creates molecules with a specific three-dimensional orientation . This is particularly important in drug development, as the orientation can significantly affect the drug’s biological activity. The compound’s structure lends itself well to forming chiral centers, which are vital for creating enantioselective drugs.
Development of Heterocyclic Compounds
Heterocyclic chemistry is a fundamental aspect of medicinal chemistry. The compound can be involved in the synthesis of various heterocyclic structures, which are core components of many drugs . These structures can include four to seven-membered rings, each with unique biological activities and therapeutic potentials.
Gas Phase Thermochemistry
In the field of gas phase thermochemistry , the compound can be studied for its thermodynamic properties . Understanding these properties is essential for predicting the behavior of the compound under different temperature and pressure conditions, which is important for its safe handling and storage in a laboratory setting.
Anticancer Research
The compound’s derivatives have shown potential in anticancer research, particularly against ovarian cancer cell lines . By modifying the compound’s structure, researchers can develop new molecules that target specific pathways involved in cancer cell proliferation and survival.
properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYZSNAKPZNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid |
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